CUSTOM
|
922
|
reaction index
|
NAME
|
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
|
reaction type
|
Name
|
|
Quantity
|
0.174 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.193 L
|
Type
|
solvent
|
Smiles
|
CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.0579 mol
|
Type
|
reactant
|
Smiles
|
CC1=CSC(=N1)N
|
Name
|
|
Quantity
|
0.0579 mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=NC(=C1)Br)C(=O)O
|
Name
|
|
Quantity
|
0.00579 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
|
Name
|
|
Quantity
|
0.00145 mol
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CSC(=N1)NC2=CC=CC(=N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |